N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE
Overview
Description
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. Its structure includes a triazine ring substituted with pyrazole groups and a chlorodifluoromethoxyphenyl group, which contributes to its distinctive properties.
Preparation Methods
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps of organic reactionsThe reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Compared to other similar compounds, N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-4,6-BIS(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1,3,5-TRIAZIN-2-AMINE stands out due to its unique combination of functional groups and chemical properties. Similar compounds include:
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- ®-N-(4-(CHLORODIFLUOROMETHOXY)PHENYL)-6-(3-HYDROXYPYRROLIDIN-1-YL)-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-4,6-bis(3,5-dimethylpyrazol-1-yl)-1,3,5-triazin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N8O/c1-11-9-13(3)30(28-11)18-25-17(26-19(27-18)31-14(4)10-12(2)29-31)24-15-5-7-16(8-6-15)32-20(21,22)23/h5-10H,1-4H3,(H,24,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVBLGKBOWGOAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)Cl)N4C(=CC(=N4)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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